1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Overview of Bridged Bicyclic Heterocycles in Organic and Medicinal Chemistry
Bridged bicyclic heterocycles are a class of organic compounds characterized by their unique three-dimensional structures. nih.gov These molecules, which contain atoms of at least two different elements in their rings, are of high importance in medicinal chemistry. nih.govrsc.org Unlike flat, aromatic ring systems, their rigid, cage-like frameworks offer a higher degree of sp3-hybridization, which can lead to improved pharmacological properties. nih.govbohrium.com
The defined spatial arrangement of substituents on these scaffolds allows for precise interactions with biological targets such as enzymes and receptors. ontosight.ai Incorporating bridged systems into a potential drug molecule can positively influence its pharmacokinetic profile by enhancing metabolic stability and reducing lipophilicity. nih.gov The search for novel heterobicyclic compounds continues to be a significant area of interest in the development of new therapeutic agents, particularly for central nervous system (CNS) disorders. nih.gov
Significance of the 2-Oxa-5-azabicyclo[2.2.1]heptane Motif as a Constrained Scaffold
The 2-oxa-5-azabicyclo[2.2.1]heptane motif is a specific type of bridged bicyclic heterocycle that functions as a conformationally constrained scaffold. bohrium.comacs.org Its rigid structure is essentially a carbon-atom bridged morpholine (B109124). bohrium.comacs.orgacs.org This rigidity is highly valuable in medicinal chemistry as it can lock a molecule into a specific shape, potentially enhancing its binding affinity and selectivity for a biological target. evitachem.com
This scaffold serves as a versatile building block in the synthesis of more complex molecules. aaronchem.com For instance, it has been used to create backbone-constrained analogues of gamma-aminobutyric acid (GABA), a key neurotransmitter. bohrium.comacs.orgacs.org By incorporating the GABA framework into the 2-oxa-5-azabicyclo[2.2.1]heptane core, researchers have developed analogues of FDA-approved drugs like baclofen (B1667701) and pregabalin. bohrium.comacs.org The ability to serve as a compact module for potentially modulating the physicochemical and pharmacokinetic properties of drug candidates makes this scaffold a significant tool in drug design. evitachem.comoup.com
The table below outlines the key properties of the parent compound and its 1-methyl derivative.
| Property | 2-Oxa-5-azabicyclo[2.2.1]heptane | 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane |
| CAS Number | 279-33-4 | 1935565-29-9 chemicalbook.com |
| Molecular Formula | C5H9NO aaronchem.com | C6H11NO chemicalbook.comchemsrc.com |
| Molecular Weight | 99.13 g/mol aaronchem.com | 113.16 g/mol chemicalbook.comchemsrc.com |
| Boiling Point | 153.6 °C at 760 mmHg | Not available |
| Density | 1.074 g/cm³ | Not available |
Historical Context and Early Research on the 2-Oxa-5-azabicyclo[2.2.1]heptane Core
Early investigations into the 2-oxa-5-azabicyclo[2.2.1]heptane core date back several decades. A notable study from 1971 detailed the synthesis and biological activities of epimeric quaternary derivatives of this bicyclic base, highlighting its potential for stereochemical studies on medicinal agents. acs.org This early work laid the groundwork for understanding the structure-activity relationships of compounds built upon this scaffold.
Modern synthetic approaches often utilize readily available chiral starting materials. A versatile synthesis for C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes begins with 4R-hydroxy-l-proline. bohrium.comacs.orgacs.org Another efficient synthesis for a carboxylic acid derivative of the scaffold, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, starts with commercially available (S)-pyroglutamic acid and involves a sequence of protection, reduction, cyclization, oxidation, and deprotection steps. evitachem.com These synthetic strategies underscore the scaffold's accessibility and adaptability for creating diverse and functionally complex molecules for chemical and biological research.
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H11NO/c1-6-2-5(3-8-6)7-4-6/h5,7H,2-4H2,1H3 |
InChI Key |
KTOFHEUDKAGWSE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(CO1)NC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Oxa 5 Azabicyclo 2.2.1 Heptane and Its 1 Methyl Derivative
Strategies for the Stereoselective Construction of the Bicyclic Framework
The stereoselective synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane core is crucial for its application in various fields. Several strategies have been developed to control the stereochemistry of the bicyclic system, primarily through the use of chiral starting materials and stereocontrolled cyclization reactions.
The general synthetic sequence involves initial protection of the amine, followed by activation of the hydroxyl group, and subsequent intramolecular cyclization to form the bicyclic core. Deprotection and further functional group interconversions can then be carried out to yield the desired derivatives.
The protection of the secondary amine of trans-4-hydroxy-L-proline is a critical first step to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz) group is a commonly employed protecting group for this purpose. sci-hub.se It is introduced by reacting the proline derivative with benzyl chloroformate under basic conditions. The Cbz group is stable to a wide range of reaction conditions but can be readily removed in a later step.
Following amine protection, the hydroxyl group is activated to facilitate the subsequent intramolecular cyclization. This is typically achieved by converting the alcohol into a good leaving group, such as a tosylate (Tosyl). Tosylation is accomplished by treating the N-protected hydroxyproline derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
| Step | Reagent | Protecting/Activating Group |
| Amine Protection | Benzyl Chloroformate (Cbz-Cl) | Benzyloxycarbonyl (Cbz) |
| Hydroxyl Activation | p-Toluenesulfonyl Chloride (TsCl) | Tosyl (Ts) |
The key step in the formation of the 2-oxa-5-azabicyclo[2.2.1]heptane skeleton is the intramolecular cyclization. While direct SN2 displacement of the activated hydroxyl group by the carboxylate oxygen can occur, leading to a lactone, subsequent reduction is necessary to form the desired bicyclic ether linkage.
A more direct approach involves the reduction of the carboxylic acid functionality to a primary alcohol. This diol intermediate, with an activated hydroxyl group at the 4-position, can then undergo an intramolecular Williamson ether synthesis. The deprotonated primary alcohol acts as a nucleophile, displacing the tosylate at the 4-position to forge the C-O-C bridge of the bicyclic system.
Alternatively, reductive amination strategies can be envisioned. For instance, if the proline ring is opened and then reformed, an aldehyde and an amine can be made to react intramolecularly in the presence of a reducing agent to form the heterocyclic ring.
Once the bicyclic framework is established, the protecting groups are removed to yield the parent 2-oxa-5-azabicyclo[2.2.1]heptane or to allow for further functionalization. The Cbz group is typically removed by catalytic hydrogenation. This is a clean and efficient method that involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction proceeds under mild conditions and yields the free amine, toluene, and carbon dioxide as byproducts.
Following deprotection, various functional group interconversions can be performed on the 2-oxa-5-azabicyclo[2.2.1]heptane core. nih.gov The secondary amine can be N-alkylated or N-acylated to introduce a variety of substituents. These modifications are crucial for tuning the biological activity and physicochemical properties of the final compounds.
| Protecting Group | Deprotection Reagent/Method |
| Benzyloxycarbonyl (Cbz) | H₂, Pd/C (Catalytic Hydrogenation) |
Base-promoted heterocyclization is another effective strategy for the construction of the azabicyclic framework, often from simpler, acyclic, or monocyclic precursors. smolecule.com This method relies on the use of a base to facilitate an intramolecular nucleophilic substitution reaction, leading to the formation of the bicyclic system. For instance, starting with a suitably substituted cyclohexane (B81311) derivative bearing appropriately positioned leaving groups and a nitrogen nucleophile, treatment with a strong base like sodium hydride can induce a cascade of reactions to form the 7-azabicyclo[2.2.1]heptane skeleton. While not directly demonstrated for the 2-oxa-5-azabicyclo[2.2.1]heptane system in the provided context, this methodology is a powerful tool for the synthesis of related bridged bicyclic amines. The choice of the nitrogen protecting group and the stereochemistry of the leaving groups are critical factors that influence the outcome of the reaction.
These reactions, often referred to as Wacker-type cyclizations, involve the activation of an alkene by a palladium(II) catalyst towards nucleophilic attack by an internal amine or alcohol. mdpi.comnih.gov This methodology can provide a stereoselective route to various oxygen- and nitrogen-containing heterocycles. For example, chiral unsaturated β-amino alcohols have been shown to cyclize in the presence of a palladium(II) catalyst and a reoxidant to afford enantiopure bicyclic oxazolidines with high regio- and stereocontrol. ysu.am This demonstrates the potential of palladium catalysis for the construction of complex bicyclic systems containing both nitrogen and oxygen heteroatoms. Further research in this area could lead to the development of a direct and efficient palladium-catalyzed route to the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold.
Application of Strategic Named Reactions in Bicyclic System Synthesis
The construction of the 2-oxa-5-azabicyclo[2.2.1]heptane core is often achieved through strategic cyclization reactions that efficiently form the bridged structure. Key among these are intramolecular cyclization and cycloaddition reactions.
Base-Promoted Heterocyclization : This strategy involves the use of a base to facilitate an intramolecular nucleophilic substitution, forming the characteristic ether bridge of the bicyclic system. For instance, the treatment of specifically configured precursors, such as tosylated amino alcohols derived from proline, with a base can induce cyclization to yield the 2-oxa-5-azabicyclo[2.2.1]heptane framework. smolecule.com This method is valued for its efficiency and often proceeds in good yields under relatively mild conditions. smolecule.com
Diels-Alder Reaction : The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be employed to construct the bicyclo[2.2.1]heptane skeleton. smolecule.com This [4+2] cycloaddition involves the reaction of a suitable diene and a dienophile to create the bicyclic core in a single, stereocontrolled step. smolecule.com Subsequent chemical transformations can then be used to introduce the required heteroatoms (oxygen and nitrogen) into the framework.
Enantioselective Synthesis and Diastereomeric Control of 2-Oxa-5-azabicyclo[2.2.1]heptane
Achieving stereochemical control is paramount in the synthesis of biologically active molecules. For the 2-oxa-5-azabicyclo[2.2.1]heptane system, enantioselective synthesis is typically accomplished by leveraging the chirality of the starting materials.
The use of chiral starting materials, often referred to as "chirons," is a highly effective strategy for transferring stereochemistry to the final product. In the synthesis of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives, optically pure hydroxyproline isomers are commonly used. For example, a versatile synthetic approach to C-3 disubstituted analogues begins with 4R-hydroxy-L-proline. researchgate.netnih.govacs.org The inherent and well-defined stereochemistry of this starting material directs the formation of specific stereoisomers of the bicyclic product, avoiding the need for chiral resolutions or asymmetric catalysts in later steps. researchgate.netnih.gov
Synthesis of Substituted 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives
The functionalization of the 2-oxa-5-azabicyclo[2.2.1]heptane core is crucial for modulating its pharmacological properties. Methodologies have been developed to introduce substituents at various positions, including the bridgehead carbon (C-1) and the C-3 position.
The synthesis of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane involves the introduction of a methyl group at the bridgehead C-1 position. This can be achieved by employing organometallic reagents in reactions with suitable electrophilic precursors. For instance, the addition of a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), to a ketone positioned at the C-1 carbon of a suitable proline-derived precursor would form a tertiary alcohol. Subsequent intramolecular cyclization, often via activation of a hydroxyl group elsewhere on the ring, would then form the bicyclic ether structure bearing the C-1 methyl group.
A versatile synthetic pathway for creating C-3 disubstituted analogues has been reported, starting from N-protected 4R-hydroxy-L-proline. researchgate.net The key steps of this synthesis are outlined below:
Formation of a Weinreb Amide : The starting material is first converted into a Weinreb amide, a stable intermediate that is reactive towards organometallic reagents. researchgate.net
First Substitution (Ketone Formation) : The Weinreb amide is reacted with a variety of organomagnesium nucleophiles (Grignard reagents) to introduce the first substituent at C-3, forming a series of ketones. researchgate.net This reaction demonstrates good yields, although steric hindrance can be a limiting factor with bulky nucleophiles. researchgate.net
Second Substitution (Tertiary Alcohol Formation) : The resulting ketones are then treated with the lithium enolate of ethyl acetate to add an acetic acid moiety, creating a tertiary alcohol. researchgate.net This step proceeds with excellent stereochemical control, particularly for benzylic ketones. researchgate.net
Cyclization : The final bicyclic structure is formed through a selective tosylation of the secondary alcohol followed by heating in pyridine, which induces intramolecular cycloetherification to yield the C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as pure diastereomers. researchgate.net
This methodology allows for the introduction of diverse alkyl and aryl groups at the C-3 position, creating a library of backbone-constrained analogues of important neuromodulators like GABA, baclofen (B1667701), and pregabalin. researchgate.netnih.govacs.orgacs.org
| Entry | R¹ Group (from R¹MgX) | Resulting Ketone Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 2a | 92 |
| 2 | 4-Chlorophenyl | 2b | 95 |
| 3 | 4-Fluorophenyl | 2c | 89 |
| 4 | 4-Bromophenyl | 2d | 91 |
| 5 | Methyl | 2e | 85 |
| 6 | Ethyl | 2f | 82 |
| 7 | Propyl | 2g | 78 |
| 8 | Cyclohexyl | 2h | 75 |
| 9 | Isobutyl | 2i | 45 |
Incorporating Electron-Withdrawing Groups (e.g., Trifluoromethyl) for Property Modulation
The introduction of electron-withdrawing groups, such as the trifluoromethyl (CF3) group, onto the 2-oxa-5-azabicyclo[2.2.1]heptane framework is a key strategy for modulating the physicochemical and pharmacological properties of the molecule. These modifications can influence factors like metabolic stability, lipophilicity, and binding affinity to biological targets.
Several synthetic approaches have been developed to incorporate trifluoromethyl groups. One notable method involves the cycloaddition of N-acylimines with cyclobutadienes to prepare 3,3-di(trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-enes, which can serve as precursors. Furthermore, the synthesis of 3,3-bis(trifluoromethyl) derivatives of 2-azabicyclo[2.2.1]hept-5-enes and their corresponding heptanes has been reported, leading to a series of new C-, N-nitroso-, and N-nitro-substituted compounds.
Another strategy involves the use of trifluoromethylated building blocks in the synthesis. For instance, derivatives bearing a trifluoromethoxy group on a phenyl ring attached to the core structure have been synthesized. This highlights the versatility of incorporating fluorine-containing moieties to fine-tune the electronic properties of the final compounds.
A summary of representative trifluoromethyl-containing 2-oxa-5-azabicyclo[2.2.1]heptane derivatives is presented in the table below.
| Compound Name | Key Synthetic Feature | Potential Application |
| 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane derivatives | Cycloaddition reactions | Modulation of biological activity |
| 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone | Use of trifluoromethylated building blocks | Fine-tuning electronic properties |
Derivatization for Specific Applications (e.g., carboxamides, nucleobase conjugates)
The functionalization of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold through derivatization is crucial for tailoring its properties for specific applications, particularly in the pharmaceutical and biotechnological fields.
Carboxamides:
The synthesis of carboxamide derivatives of 2-azabicyclo[2.2.1]hept-5-ene-3-one has been explored. These compounds are valuable synthons for creating carbocyclic nucleosides and β-lactam antibiotics . The constrained bicyclic structure of these carboxamides can impart unique conformational properties, which are desirable in drug design.
Nucleobase Conjugates:
The table below summarizes key derivatizations of the 2-oxa-5-azabicyclo[2.2.1]heptane core.
| Derivative Type | Synthetic Approach | Specific Application |
| Carboxamides | Functionalization of the core scaffold | Synthons for carbocyclic nucleosides and β-lactam antibiotics |
| Nucleobase Conjugates | Multi-step synthesis from sugar intermediates | Building blocks for modified oligonucleotides (e.g., LNA) |
Evaluation of Synthetic Pathway Efficiency and Scalability
The practical application of 2-oxa-5-azabicyclo[2.2.1]heptane and its derivatives is highly dependent on the efficiency and scalability of their synthetic routes. Recent advancements have focused on developing methodologies that are not only high-yielding but also amenable to large-scale production.
An effective binary catalytic system utilizing an aminotriphenolate Al(III) complex and a bromide salt has been shown to efficiently synthesize oxa- and aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols. This method offers good to excellent yields and high diastereo-control nih.gov. A key advantage of this protocol is the significant reduction in reaction time; for instance, the synthesis of a 2-oxa-bicyclo[2.2.1]heptane was shortened from 20 hours to just 6 hours nih.gov. Furthermore, this catalytic system has been successfully scaled up to produce gram quantities of the desired product nih.gov.
The table below provides a comparison of different synthetic strategies in terms of their efficiency and scalability.
| Synthetic Strategy | Key Advantages | Scale |
| Binary Catalytic System (Al(III)/Bromide) | High yields, high diastereo-control, reduced reaction time | Gram scale |
| Multi-step synthesis of Nucleoside Analogues | High overall yield, limited purification steps | Multi-gram scale (50 g) |
| Base-Promoted Heterocyclization | Good yields, short reaction times | Lab scale |
| Diels-Alder Reaction | Efficient formation of the bicyclic structure | Lab scale |
Chemical Transformations and Reactivity Profile of the 2 Oxa 5 Azabicyclo 2.2.1 Heptane Core
Oxidative Transformations of the Bicyclic System
The oxidation of the 2-oxa-5-azabicyclo[2.2.1]heptane core and its derivatives allows for the introduction of new functional groups, primarily targeting secondary alcohols or the nitrogen atom.
One key oxidative transformation is the conversion of alcohol functionalities on the scaffold into ketones. For instance, a 2-oxa-bicyclo[2.2.1]heptane derivative bearing a secondary alcohol was successfully oxidized using Dess-Martin periodinane. acs.org This reaction proceeded under mild conditions to furnish the corresponding ketone in a nearly quantitative yield of 96%. acs.org This transformation is crucial as the resulting ketone serves as a versatile intermediate for further modifications, such as Wittig reactions to introduce carbon-carbon double bonds. acs.org
Oxidation can also occur at the nitrogen atom of the bicyclic system. Studies on the related N-benzyl-2-azabicyclo[2.2.1]hept-5-ene have shown that reaction with m-chloroperoxybenzoic acid (m-CPBA) leads to the formation of N-oxides. semanticscholar.org These N-oxide intermediates are often unstable and can undergo subsequent rearrangements. semanticscholar.org While this example is from a closely related azabicyclic system, it highlights a potential reactivity pathway for the nitrogen atom within the 2-oxa-5-azabicyclo[2.2.1]heptane core, which could be exploited for further synthetic elaborations.
Table 1: Examples of Oxidative Transformations
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| 2-Oxa-bicyclo[2.2.1]heptane-alkohol | Dess-Martin periodinane | Ketone derivative | 96% acs.org |
Reductive Reactions and their Stereochemical Outcomes
Reductive processes are fundamental in the synthesis and modification of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, particularly in controlling the stereochemistry of substituents. Hydrogenation is a key method for establishing the requisite stereochemistry in precursors.
The synthesis of the bicyclic core often relies on the stereoselective reduction of cyclic precursors. For example, the preparation of a key cis-disubstituted tetrahydrofuran, a precursor to (±)-2-oxa-5-azabicyclo[2.2.1]heptan-6-thione, was achieved via the hydrogenation of a disubstituted furan derivative. researchgate.net Similarly, the synthesis of an isoquinuclidine tosylate salt, another related bicyclic amine, involved the hydrogenation of p-aminobenzoic acid (PABA), which resulted in a mixture of cis- and trans-isomers. researchgate.net
In another synthetic approach towards a 2-azabicyclo[2.2.1]heptan-3-one, the reduction of a cyclopentene double bond yielded a mixture of cis and trans diastereomers. researchgate.net This mixture was subsequently converted to a single desired diastereomer through epimerization and trapping of the cis isomer, highlighting how reduction followed by stereochemical control is crucial for constructing the bicyclic system. researchgate.net These examples underscore the importance of reductive methods in setting the stereochemistry of the substituents on the rings that will form the bicyclic system, which ultimately dictates the final three-dimensional structure.
Nucleophilic and Electrophilic Substitution Reactions at Key Positions
The 2-oxa-5-azabicyclo[2.2.1]heptane core is amenable to both nucleophilic and electrophilic substitution reactions, which are critical for its functionalization and the introduction of diverse substituents.
The nitrogen atom in the scaffold can act as a nucleophile, participating in substitution reactions. smolecule.com For example, a 2-aza-bicyclo[2.2.1]heptane derivative was shown to react with 2-chloropyrimidine, resulting in nucleophilic substitution at the pyrimidine ring. acs.org The inherent nucleophilicity of the nitrogen is also leveraged in intramolecular cyclization reactions to form the bicyclic system itself, often promoted by a base. acs.orgacs.org
The scaffold can also be modified through reactions with electrophiles. An efficient synthetic route to a potent GlyT1 uptake inhibitor was developed based on the generation of a Boc-protected azabicyclo[2.2.1]heptane anion, which subsequently reacts with an electrophile. researchgate.net Furthermore, studies on the related 2-azabicyclo[2.2.1]hept-5-en-3-one system have demonstrated that it can undergo electrophilic substitution with bromine, leading to the formation of 6,7-substituted derivatives. rsc.org
Functional groups attached to the core can also participate in these reactions. A secondary alcohol on a 2-oxa-bicyclo[2.2.1]heptane derivative was used to induce an oxa-Michael reaction with methyl propiolate, demonstrating a nucleophilic addition pathway for functionalization. acs.org
Table 2: Substitution and Addition Reactions
| Reaction Type | Substrate | Reagent/Conditions | Product Application/Type |
|---|---|---|---|
| Nucleophilic Substitution | 2-Aza-bicyclo[2.2.1]heptane derivative | 2-Chloropyrimidine | Structural mimic of a breast cancer drug acs.org |
| Electrophilic Reaction | Boc-protected azabicyclo[2.2.1]heptane anion | Electrophile | GlyT1 uptake inhibitor researchgate.net |
| Electrophilic Substitution | 2-Azabicyclo[2.2.1]hept-5-en-3-one | Bromine | Precursors for carbocyclic nucleosides rsc.org |
Ring System Modification and Rearrangement Studies
The strained bicyclo[2.2.1]heptane framework can undergo skeletal rearrangements, providing pathways to alternative and often more complex heterocyclic systems.
A notable rearrangement involves the N-oxides of related azabicyclic systems. The N-oxide derived from N-benzyl-2-azabicyclo[2.2.1]hept-5-ene rapidly undergoes a Meisenheimer rearrangement at room temperature. semanticscholar.org This process results in a ring expansion, transforming the [2.2.1] system into an N-benzyl-2-oxa-3-azabicyclo[3.2.1]oct-6-ene. semanticscholar.org This type of rearrangement offers a synthetic route to different, larger bicyclic scaffolds.
The formation of the 2-oxa-bicyclo[2.2.1]heptane core itself can be achieved through a skeletal rearrangement process. An efficient catalytic protocol has been developed for the synthesis of functionally diverse 2-oxa-bicyclo[2.2.1]heptanes starting from cyclic γ-epoxy alcohols. acs.org This transformation involves a double-nucleophilic displacement at a carbon center of the epoxide, facilitated by a proton-relay mechanism involving an Al(III) complex, which effectively rearranges the initial ring system into the desired bicyclic structure. acs.org
Strategies for Diversification and Functionalization of the Bicyclic Scaffold
The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold serves as an excellent platform for functional diversity, enabling the synthesis of a wide range of analogues for applications in drug discovery. nih.gov
A primary strategy involves the introduction of substituents at key positions, such as the C-3 carbon. A versatile synthetic approach has been developed to create C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes. researchgate.netnih.gov By attaching an acetic acid moiety to the C-3 carbon and varying the nature of other substituents with different alkyl or aryl groups, researchers have synthesized backbone-constrained analogues of FDA-approved drugs like baclofen (B1667701) and pregabalin. researchgate.netnih.gov
Further functionalization can be achieved by leveraging the reactivity of appended groups. For example, a secondary alcohol on the scaffold can be converted to a ketone, which then undergoes a Wittig reaction to form an alkene. acs.org The same alcohol can participate in a Steglich-type esterification to ligate other molecules of interest, such as the nonsteroidal anti-inflammatory drug Indomethacin. acs.org Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have also been employed to attach new fragments to the bicyclic core. acs.org
Another powerful strategy for diversification is the direct arylation of the bicyclic framework. A directed palladium-catalyzed β-(hetero)arylation of the related 7-oxabicyclo[2.2.1]heptane system has been reported. researchgate.net This method allows for the high-yield, diastereoselective introduction of various aryl and heteroaryl groups, providing small, three-dimensional fragments that are valuable in fragment-based drug discovery. researchgate.net These strategies collectively demonstrate the high utility of the 2-oxa-5-azabicyclo[2.2.1]heptane core as a versatile scaffold for creating novel chemical entities. nih.govacs.org
Conformational Analysis and Stereochemical Implications for 2 Oxa 5 Azabicyclo 2.2.1 Heptane Systems
Conformational Rigidity and Constraints of the Bicyclo[2.2.1]heptane Framework
The bicyclo[2.2.1]heptane ring system, also known as the norbornane (B1196662) skeleton, is the parent framework of 2-oxa-5-azabicyclo[2.2.1]heptane. A defining feature of this framework is its inherent conformational rigidity. fiveable.me The presence of the ethano bridge across a cyclohexane (B81311) ring locks the six-membered ring into a strained, boat-like conformation. ucl.ac.uk Unlike cyclohexane, which readily undergoes ring-flipping between two chair conformations, the bicyclo[2.2.1]heptane skeleton is conformationally constrained, with very limited flexibility. fiveable.me
This rigidity stems from the geometric constraints imposed by the two fused five-membered rings. Any significant conformational change would necessitate substantial bond angle deformation, leading to a significant increase in ring strain. The bridgehead carbons (C1 and C4 in the parent hydrocarbon) further contribute to this rigidity, preventing the puckering and flattening movements observed in monocyclic systems.
The introduction of heteroatoms, such as oxygen at the 2-position and nitrogen at the 5-position to form the 2-oxa-5-azabicyclo[2.2.1]heptane core, modifies the bond lengths and angles within the scaffold but does not fundamentally alter its rigid nature. The fundamental bridged structure remains, and with it, the conformational constraints. This inherent rigidity makes the 2-oxa-5-azabicyclo[2.2.1]heptane system an excellent scaffold for the design of molecules with well-defined three-dimensional shapes, a desirable characteristic in the development of specific biological probes and therapeutic agents. researchgate.netbohrium.com
Impact of Stereochemistry on Molecular Architecture and Bio-recognition
The defined and rigid three-dimensional structure of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold makes stereochemistry a critical determinant of its molecular architecture and, consequently, its biological activity. acs.org The spatial arrangement of substituents on this rigid framework is fixed, leading to distinct stereoisomers with unique shapes and surface properties.
This precise positioning of functional groups is paramount for bio-recognition, the process by which a molecule interacts with a biological target, such as a receptor or an enzyme. Biological macromolecules are chiral environments, and they often exhibit a high degree of stereospecificity in their interactions with small molecules. The difference between two enantiomers or diastereomers of a 2-oxa-5-azabicyclo[2.2.1]heptane derivative can be the difference between a potent biological effect and complete inactivity.
The conformational rigidity of the scaffold ensures that the pharmacophoric groups are held in a specific orientation, which can be optimized for binding to a target's active site. This pre-organization of the molecule can lead to a lower entropic penalty upon binding, potentially resulting in higher binding affinity and potency. Therefore, the synthesis of stereochemically pure derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane is of utmost importance in drug discovery and chemical biology. acs.orgrhhz.net
Analysis of Chiral Centers and Epimeric Relationships within the Scaffold
The parent 2-oxa-5-azabicyclo[2.2.1]heptane molecule possesses two chiral centers at the bridgehead carbons, C1 and C4. nih.gov This gives rise to the possibility of enantiomeric pairs: (1R,4R) and (1S,4S). The introduction of substituents on the bicyclic framework can create additional chiral centers, leading to a more complex stereochemical landscape with the possibility of multiple diastereomers and their corresponding enantiomers.
For instance, substitution at the C3 position would introduce a third chiral center, leading to a total of eight possible stereoisomers. The relationship between diastereomers that differ in the configuration at only one of several chiral centers is described as epimeric. The synthesis of specific epimers of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives is a significant challenge and a key focus in the development of new chemical entities based on this scaffold. acs.orgsmolecule.com
The table below illustrates the chiral centers and potential epimeric relationships in a substituted 2-oxa-5-azabicyclo[2.2.1]heptane derivative.
| Compound | Chiral Centers | Number of Possible Stereoisomers | Example Epimeric Pair (at C3) |
|---|---|---|---|
| 2-Oxa-5-azabicyclo[2.2.1]heptane | C1, C4 | 2 (one enantiomeric pair) | N/A |
| 3-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane | C1, C4, C3 | 8 (four enantiomeric pairs) | (1R,3R,4R) and (1R,3S,4R) |
| 6-Hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane | C1, C4, C6 | 8 (four enantiomeric pairs) | (1R,4R,6R) and (1R,4R,6S) |
Conformational Dynamics of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane and its Derivatives
While the bicyclo[2.2.1]heptane framework is fundamentally rigid, it is not entirely devoid of conformational dynamics. Subtle puckering and twisting motions can still occur. The introduction of a methyl group at the bridgehead C1 position, to form this compound, is expected to influence these limited conformational possibilities.
A methyl group at a bridgehead position can introduce steric interactions that may slightly distort the bicyclic framework from its ideal geometry. The extent of this distortion would depend on the interactions between the methyl group and the surrounding atoms, particularly the substituents on the adjacent carbons and the bridge. These steric pressures could lead to minor adjustments in bond angles and torsion angles throughout the ring system.
Detailed experimental studies, such as variable-temperature NMR spectroscopy, or computational modeling would be necessary to fully elucidate the specific conformational dynamics of this compound. unirioja.eslookchem.com However, based on the known properties of the bicyclo[2.2.1]heptane skeleton, it is anticipated that the primary conformational state would remain a rigid, boat-like structure. The methyl group would likely influence the rotational barriers of substituents on the nitrogen atom and other positions due to steric hindrance. For N-acyl or N-nitroso derivatives, for example, the presence of the 1-methyl group could affect the rotational energy barrier around the N-CO or N-NO bond.
The following table summarizes the key conformational features of the 2-oxa-5-azabicyclo[2.2.1]heptane system and the predicted influence of a 1-methyl substituent.
| Conformational Feature | 2-Oxa-5-azabicyclo[2.2.1]heptane | Predicted Influence of 1-Methyl Group |
|---|---|---|
| Overall Ring Conformation | Rigid, boat-like | Maintains rigidity, possible minor distortions |
| Ring Flexibility | Very limited | Further restricted due to steric hindrance |
| Substituent Orientations | Fixed in axial/equatorial-like positions | May influence the preferred orientation of bulky N-substituents |
| Rotational Barriers (e.g., N-acyl) | Dependent on N-substituent | Potentially increased due to steric clash with the methyl group |
Applications in Medicinal Chemistry and Rational Drug Design
Utility of 2-Oxa-5-azabicyclo[2.2.1]heptane as a Bridged Morpholine (B109124) Isostere
The morpholine ring is a common feature in many FDA-approved drugs. researchgate.net However, its conformational flexibility can sometimes be a drawback. The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been successfully developed as a bridged morpholine isostere, a compound that mimics the spatial arrangement and physicochemical properties of morpholine while offering significantly reduced conformational flexibility. sci-hub.se This structural rigidity is a key advantage in rational drug design, as it can lock a molecule into a bioactive conformation, potentially leading to improved potency and selectivity for its biological target. researchgate.net
Replacing a standard morpholine motif with this bridged isostere has led to notable improvements in the activity and selectivity of several compounds. researchgate.net The bicyclic structure is similar to morpholine but possesses higher basicity and can be synthesized in optically active forms. sci-hub.se This strategic substitution allows for a more precise exploration of the three-dimensional space within enzyme and receptor binding pockets. researchgate.net
Table 1: Comparison of Morpholine and its Bridged Isostere
| Property | Morpholine | 2-Oxa-5-azabicyclo[2.2.1]heptane | Significance in Drug Design |
|---|---|---|---|
| Conformational Flexibility | High | Low (Rigid) | Reduced flexibility can lock the molecule in a bioactive conformation, improving potency and reducing off-target effects. researchgate.netsci-hub.se |
| Basicity | Lower | Higher | Modulates the compound's ionization state (pKa), affecting solubility, permeability, and receptor interactions. sci-hub.se |
| Lipophilicity (logD) | Higher | Lower | A counterintuitive reduction in lipophilicity can improve aqueous solubility and alter pharmacokinetic profiles. acs.org |
| Chirality | Achiral | Chiral | Allows for the synthesis of specific enantiomers, which can have different biological activities and safety profiles. sci-hub.se |
Role of the Bicyclic Scaffold in Modulating Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate—how it is absorbed, distributed, metabolized, and excreted (ADME)—is critical to its success. The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold can significantly influence these properties. In the development of drugs targeting the central nervous system (CNS), a delicate balance between molecular size and lipophilicity is required to ensure permeability across the blood-brain barrier (BBB). bohrium.com
Design and Synthesis of Analogues with Enhanced Affinity and Selectivity for Biological Targets
The 2-oxa-5-azabicyclo[2.2.1]heptane core provides a versatile platform for synthesizing diverse analogues with tailored biological activities. researchgate.netbohrium.com A prominent synthetic route starts from 4R-hydroxy-L-proline to produce C-3 disubstituted derivatives. researchgate.netbohrium.com This approach has been used to create backbone-constrained analogues of existing drugs like baclofen (B1667701) and pregabalin, aiming for enhanced receptor affinity and selectivity. researchgate.netbohrium.com
By attaching different alkyl or aryl groups at the C-3 position, chemists can systematically probe the structure-activity relationships (SAR) for a given biological target. researchgate.netbohrium.com Other synthetic strategies involve the conversion of tertiary α-amino-ketones into bridged morpholine derivatives fused with other ring systems, such as phenanthrene. sci-hub.se Furthermore, the scaffold has been incorporated into nucleotide analogues to create rigid ligands for P2Y receptors, demonstrating its utility beyond traditional small-molecule drugs. nih.gov These synthetic methodologies enable the creation of libraries of compounds with finely tuned properties, accelerating the discovery of leads with optimal potency and selectivity. acs.org
Exploration of Molecular Interactions with Specific Receptor Systems and Enzymes
The rigid nature of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold makes it an excellent tool for probing molecular interactions with specific biological targets. Its constrained geometry helps to define the precise orientation of functional groups necessary for binding to receptors and enzymes.
The development of drugs for the CNS is a significant area of research where this scaffold has shown promise. bohrium.com Its inherent rigidity and defined stereochemistry are advantageous for interacting with the specific three-dimensional binding sites of CNS receptors. researchgate.net For instance, a related 2-azabicyclo[2.2.1]heptane core was used to synthesize an analogue of epibatidine (B1211577) that showed high binding affinity at nicotinic acetylcholine (B1216132) receptors in the brain. rsc.org The ability to introduce functional groups in precise spatial arrangements allows for the modulation of neurotransmission, making this scaffold a promising component in the design of novel treatments for neurological and psychiatric disorders. bohrium.comevitachem.com
One of the most well-documented applications of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is in the modulation of Gamma-Aminobutyric Acid (GABA) receptors, which are crucial targets in the CNS. researchgate.net By attaching an acetic acid group to the C-3 carbon of the bicyclic core, researchers have successfully embedded the structural framework of GABA into a constrained conformation. researchgate.netbohrium.com
This strategy has led to the synthesis of novel, backbone-constrained analogues of the GABAB receptor agonist baclofen and the α2δ subunit ligand pregabalin. researchgate.netbohrium.com These analogues are designed to mimic the bioactive conformation of GABA, potentially leading to higher potency and selectivity. researchgate.net Docking studies have shown that these constrained analogues can fit within the GABAB receptor binding site, maintaining key interactions with amino acid residues such as Glu349, Trp65, and Trp278. researchgate.netresearchgate.net The scaffold has also been incorporated into positive allosteric modulators (PAMs) of GABAA receptors. google.com
Table 2: Examples of Bioactive Analogues Based on the 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold
| Analogue Type | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| Backbone-Constrained GABA Analogue | GABAB Receptor | Neuropathic Pain, Spasticity | researchgate.netbohrium.com |
| Isoxazolyl Ether Derivative | GABAA α5 Receptor (PAM) | Cognitive Disorders | google.com |
| Nucleotide Analogue | P2Y Receptors | Thrombosis, Inflammation | nih.gov |
| Epibatidine Analogue (related scaffold) | Nicotinic Acetylcholine Receptor | Pain, Neurological Disorders | rsc.org |
The push to discover novel drugs with three-dimensional structures, often described as "escaping flatland," has led researchers to explore scaffolds like 2-oxa-5-azabicyclo[2.2.1]heptane for indications beyond the CNS. researchgate.net The development of new antimalarial agents is a critical global health priority, and sp³-rich bridged scaffolds are being investigated for this purpose. researchgate.netbohrium.com The unique topology and chemical properties of these bicyclic systems may allow them to interact with novel targets in the Plasmodium falciparum parasite. While research in this specific area is emerging, the principle of using structurally complex and rigid scaffolds to overcome drug resistance and discover new mechanisms of action is a promising strategy in the fight against malaria. acs.org
Targeting Nicotinic Acetylcholine Receptors with Scaffold Derivatives
Based on a comprehensive review of available scientific literature, there is no documented research specifically evaluating derivatives of the 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold as ligands for nicotinic acetylcholine receptors. Research in this area has predominantly focused on analogous bicyclic systems, such as 7-azabicyclo[2.2.1]heptane and 2,5-diazabicyclo[2.2.1]heptane, which are core structures in various known nicotinic receptor ligands like epibatidine and its analogues.
P2Y1 Receptor Ligand Design and Structure-Activity Relationships
The rigid bicyclic framework of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been effectively utilized in the design of potent antagonists for the P2Y1 nucleotide receptor. In the rational design of P2Y1 receptor ligands, this scaffold serves as a conformationally locked mimic of a ribose sugar moiety. acs.org It has been established that the ribose portion of adenine (B156593) nucleotide 3',5'-bisphosphate antagonists of the P2Y1 receptor preferentially adopts a "North" (N) ring conformation for optimal binding. The 2-oxa-bicyclo[2.2.1]heptane ring system is inherently locked in such an (N) conformation, making it an ideal candidate for substitution into nucleotide analogues to enhance receptor affinity. acs.orgresearchgate.net
Researchers synthesized a locked-carbocyclic (cLNA) bisphosphate derivative, MRS2584, which incorporates the oxabicyclo[2.2.1]heptane ring system. acs.org This compound demonstrated a high binding affinity for the human P2Y1 receptor with a Kᵢ value of 22.5 nM. acs.org In functional assays, MRS2584 acted as an antagonist, inhibiting the phospholipase C (PLC) stimulation induced by the potent P2Y1 receptor agonist 2-methylthio-ADP with an IC₅₀ value of 650 nM. acs.org Molecular modeling and receptor docking studies were used to estimate the binding modes of these compounds, confirming that the rigid, (N)-type conformation conferred by the scaffold is a key feature for recognition by the P2Y1 receptor. acs.org
Structure-Activity Relationship (SAR) Studies on Substituted 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives
Structure-activity relationship (SAR) studies on P2Y1 receptor antagonists have highlighted the utility of the 2-oxa-5-azabicyclo[2.2.1]heptane core. The primary finding is that this rigid scaffold is a highly effective replacement for the flexible ribose ring in nucleotide antagonists. acs.org
Key SAR insights include:
Conformational Rigidity : The locked (N) conformation of the 2-oxa-bicyclo[2.2.1]heptane system is crucial for potent binding at the P2Y1 receptor. acs.org
Receptor Selectivity : The scaffold itself contributes to receptor selectivity. The parent nucleoside containing the 2-oxa-bicyclo[2.2.1]heptane ring but lacking the bisphosphate groups was found to bind only weakly to A₃ adenosine (B11128) receptors, suggesting that the scaffold provides selectivity for P2Y receptors over adenosine receptors. acs.org
The research underscores that incorporating the 2-oxa-5-azabicyclo[2.2.1]heptane system is a valid strategy for designing rigid, conformationally constrained ligands with high affinity and selectivity for the P2Y1 receptor. acs.org
Interactive Data Table: P2Y1 Receptor Activity of Key Derivative
Below are the biological data for the representative 2-oxa-5-azabicyclo[2.2.1]heptane derivative, MRS2584.
| Compound Name | Target Receptor | Assay Type | Measured Activity | Citation |
| MRS2584 | Human P2Y1 | Binding Affinity | Kᵢ = 22.5 nM | acs.org |
| MRS2584 | Human P2Y1 | Functional Antagonism | IC₅₀ = 650 nM | acs.org |
Applications in Asymmetric Catalysis
Design and Synthesis of Chiral Ligands Incorporating the 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold
Once the core scaffold is obtained, further functionalization can be carried out to introduce coordinating groups, such as phosphines, oxazolines, or pyridines, which are capable of binding to transition metals. The nitrogen atom at the 5-position serves as a convenient handle for the introduction of various substituents. For instance, derivatives of the related 2-azabicyclo[2.2.1]heptane have been successfully converted into a range of modular catalysts. mdpi.com These strategies can be adapted to the 2-oxa-5-azabicyclo[2.2.1]heptane system to generate a library of chiral ligands with tunable steric and electronic properties.
While the synthesis of the parent scaffold is well-documented, the introduction of a methyl group at the 1-position to yield 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane presents an additional synthetic challenge. This modification would likely require a multi-step sequence starting from a suitably substituted proline derivative or a de novo synthesis strategy that establishes the quaternary stereocenter at the bridgehead position.
Enantioselective Catalytic Reactions Mediated by Scaffold-Derived Catalysts
Ligands derived from the closely related 2-azabicyclo[2.2.1]heptane scaffold have demonstrated significant success in a variety of enantioselective catalytic reactions. These serve as a strong indicator of the potential of the 2-oxa-5-azabicyclo[2.2.1]heptane framework. For example, ligands incorporating the 2-azabicyclo[2.2.1]heptane moiety have been effectively employed in asymmetric transfer hydrogenation of ketones. scilit.com
In one study, a new class of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-oxazoline ligands was developed and applied in the asymmetric transfer hydrogenation of various ketones, affording the corresponding chiral alcohols with high yields and enantioselectivities. scilit.com Similarly, iron-catalyzed enantioselective carbometalation of azabicycloalkenes has been achieved, providing access to optically active organozinc intermediates that can be further elaborated. rsc.org
Below is a representative data table illustrating the performance of catalysts derived from the analogous 2-azabicyclo[2.2.1]heptane scaffold in asymmetric reactions.
| Reaction | Catalyst/Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Asymmetric Transfer Hydrogenation | Iridium complex with 2-azabicyclo[2.2.1]heptane-based ligand | Acetophenone | 1-Phenylethanol | 98 | 95 |
| Asymmetric Aldol Reaction | Zinc complex with 2-azabicyclo[2.2.1]heptane-derived amine | Cyclohexanone and 4-nitrobenzaldehyde | Aldol adduct | >95 | 57 (for anti isomer) |
This data is representative of the performance of catalysts derived from the analogous 2-azabicyclo[2.2.1]heptane scaffold and is intended to illustrate the potential of the 2-oxa-5-azabicyclo[2.2.1]heptane framework.
Influence of Bicyclic Conformation and Chirality on Catalytic Performance
The rigid bicyclic structure of 2-oxa-5-azabicyclo[2.2.1]heptane is a key determinant of its effectiveness in asymmetric catalysis. This conformational rigidity minimizes the number of possible transition states in a catalytic cycle, thereby enhancing enantioselectivity. The defined spatial orientation of the substituents on the scaffold creates a well-defined chiral pocket around the catalytic center, which effectively discriminates between the two prochiral faces of the substrate.
The presence of the oxygen atom at the 2-position, in place of a methylene (B1212753) group in the carbocyclic analogue, influences the electronic properties and conformational preferences of the scaffold. The polar nature of the ether linkage can affect the solubility and coordination properties of the resulting ligands.
The introduction of a methyl group at the 1-position, as in this compound, would be expected to have a significant impact on the catalytic performance of derived ligands. The steric bulk of the methyl group at the bridgehead position would further restrict the conformational flexibility of the ligand-metal complex. This could lead to an even more defined and sterically hindered chiral environment, potentially resulting in higher enantioselectivities. However, it could also lead to steric hindrance that impedes substrate binding and reduces catalytic activity. The electronic effect of the methyl group is likely to be minor but could subtly influence the electron-donating ability of the coordinating atoms. The precise impact of the 1-methyl substituent would need to be determined empirically through the synthesis and evaluation of the corresponding chiral catalysts.
Computational Chemistry and Molecular Modeling Studies of 2 Oxa 5 Azabicyclo 2.2.1 Heptane Systems
Quantum Chemical Calculations (e.g., DFT) for Reaction Pathway Elucidation and Mechanistic Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations have been employed to elucidate reaction mechanisms and rationalize the formation of various products in reactions involving bicyclic systems.
Mechanistic investigations using DFT have been carried out to understand the complexities of base-promoted heterocyclization reactions that yield bicyclic structures. acs.orgacs.org For example, in the synthesis of related azabicyclic systems, DFT calculations have helped to explain why different reaction pathways are favored under specific conditions, leading to the formation of distinct products. acs.orgacs.org These studies can rationalize the formation of different adducts by analyzing the energies of transition states and intermediates.
Furthermore, quantum chemical calculations have been applied to understand cycloaddition reactions, which are crucial for the synthesis of the bicyclo[2.2.1]heptane framework. acs.org DFT studies can reveal why certain cycloaddition pathways (like [4+2] or [4+1]) may not occur, while others proceed efficiently. acs.org These computational insights are valuable for designing new synthetic routes and optimizing reaction conditions for producing 2-oxa-5-azabicyclo[2.2.1]heptane derivatives. For instance, DFT calculations have been used to validate a concerted nucleophilic ring-opening mechanism in the reactions of bicyclo[1.1.0]butanes. chinesechemsoc.org
Table 1: Application of Quantum Chemical Calculations in Bicyclic Systems
| Computational Method | Application Area | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Rationalization of product formation in heterocyclization reactions. acs.orgacs.org |
| DFT | Cycloaddition Reactions | Explanation for the feasibility of specific reaction pathways. acs.org |
| DFT | Mechanistic Validation | Validation of concerted nucleophilic ring-opening mechanisms. chinesechemsoc.org |
Molecular Dynamics Simulations for Ligand-Target Binding and Conformational Flexibility
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for understanding how a ligand, such as a derivative of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane, might bind to a biological target and for exploring the conformational flexibility of the molecule. mdpi.comethz.ch
The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is of interest in medicinal chemistry as it can be used to create conformationally constrained analogues of biologically active molecules. nih.govresearchgate.netacs.org For instance, this scaffold has been used to synthesize backbone-constrained analogues of the FDA-approved drugs baclofen (B1667701) and pregabalin. nih.govresearchgate.netacs.org Molecular modeling studies have shown that these bridged analogues can be favorably accommodated within the GABA-B receptor. researchgate.net
MD simulations can provide detailed, atomistic insights into the binding process of a ligand to its receptor. nih.govunibo.itcecam.org These simulations can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. By understanding these interactions, medicinal chemists can design more potent and selective drug candidates. The conformational rigidity of the bicyclic scaffold can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target.
In Silico Screening and Virtual Ligand Design Incorporating the Bicyclic Scaffold
In silico screening and virtual ligand design are computational techniques used to identify and optimize potential drug candidates from large libraries of virtual compounds. The rigid 2-oxa-5-azabicyclo[2.2.1]heptane scaffold serves as an excellent starting point for the design of new ligands. researchgate.net
The constrained nature of this bicyclic system provides a well-defined three-dimensional structure that can be used to design molecules with specific shapes and functionalities to fit into the binding sites of target proteins. acs.org This scaffold is considered a platform for functional diversity, allowing for the synthesis of various analogues. nih.govresearchgate.netacs.org For example, attaching different substituents to the bicyclic core can lead to compounds with a range of biological activities. The use of this scaffold can lead to improved pharmacological properties. nih.gov
Virtual screening campaigns can be performed where libraries of compounds containing the 2-oxa-5-azabicyclo[2.2.1]heptane core are docked into the active site of a target protein. The results of these simulations can be used to prioritize which compounds to synthesize and test experimentally, thereby accelerating the drug discovery process.
Prediction of Conformational Preferences and Stereoisomeric Effects
The 2-oxa-5-azabicyclo[2.2.1]heptane skeleton is a rigid structure, but it can still exhibit different conformations and stereoisomers, which can have a significant impact on its biological activity. Computational methods can be used to predict the preferred conformations of these molecules and to understand the effects of stereochemistry on their interactions with biological targets.
For the related 2-methyl-2-azabicyclo[2.2.1]heptane, low-temperature 13C NMR measurements have indicated that the endo isomer is slightly more stable than the exo isomer. acs.org Computational molecular mechanics calculations can account for the observed barriers to inversion between different conformations. acs.org These studies highlight the importance of torsional and angle strain in determining the conformational preferences of bicyclic amines.
The biological activities of stereoisomers of related azabicyclo[2.2.1]heptane derivatives have been shown to differ significantly. nih.gov For instance, in a series of muscarinic receptor agonists, the stereoisomer with a (3R,4R) configuration was found to be the most potent. nih.gov Such findings underscore the importance of stereochemistry in drug design. Computational modeling can help to predict which stereoisomers are likely to be more active by simulating their interactions with the target receptor.
Future Perspectives and Emerging Research Directions
Development of Novel and More Efficient Synthetic Routes for Functional Diversity
The continued exploration of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold's potential is contingent on the development of versatile and efficient synthetic strategies. Current research focuses on creating diverse libraries of analogues by introducing a variety of substituents onto the core structure.
A key approach starts with readily available chiral precursors, such as 4R-hydroxy-L-proline, to produce C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes. bohrium.comresearchgate.net This method allows for the introduction of different alkyl or aryl groups at the C-3 position, leading to a wide range of functional diversity. bohrium.comresearchgate.net Another innovative strategy employs a binary catalytic system, combining an aminotriphenolate Al(III) complex with a bromide salt, to synthesize these bicyclic structures from cyclic γ-epoxy-alcohols. acs.org This proton relay catalysis method is notable for its high diastereocontrol and good to excellent yields. acs.org
Future efforts will likely focus on:
Stereoselective Syntheses: Developing methods that provide precise control over the stereochemistry at multiple chiral centers, which is critical for biological activity.
Catalytic Efficiency: Improving the efficiency of catalytic systems, such as the Al(III)-based proton relay, to reduce reaction times and improve yields for a broader range of substrates. acs.org
Palladium-Catalyzed Functionalization: Expanding the use of palladium-catalyzed reactions to introduce a wider array of functional groups, thereby enhancing the structural diversity and potential biological activity of the resulting compounds.
Greener Chemistry: Designing synthetic pathways that utilize less hazardous reagents and generate less waste, aligning with the principles of sustainable chemistry. researchgate.net
| Strategy | Key Features | Example Precursor/Catalyst | Reference |
|---|---|---|---|
| Chiron Approach | Utilizes chiral starting materials for stereocontrolled synthesis of C-3 substituted analogues. | 4R-hydroxy-L-proline | bohrium.comresearchgate.net |
| Proton Relay Catalysis | Binary catalytic system enables skeletal rearrangement of γ-epoxy alcohols with high diastereocontrol. | Al(III) aminotriphenolate / TBAB | acs.org |
| Palladium-Catalyzed Reactions | Allows for the introduction of diverse functional groups to enhance biological activity. | Various Pd catalysts |
Exploration of Uncharted Biological Targets and Therapeutic Applications
The rigid 2-oxa-5-azabicyclo[2.2.1]heptane scaffold serves as an excellent platform for designing constrained analogues of known bioactive molecules. By incorporating this motif, researchers can improve properties such as selectivity and potency.
A significant area of research involves creating backbone-constrained analogues of γ-aminobutyric acid (GABA). bohrium.comresearchgate.net These derivatives have shown potential as modulators of the central nervous system (CNS), acting as analogues to FDA-approved drugs like baclofen (B1667701) and pregabalin. bohrium.comresearchgate.net The trifluoromethoxy-phenyl derivative, in particular, is being investigated for its potential to interact with neurotransmitter receptors and enzymes involved in signal transduction, suggesting applications in treating neurological disorders. evitachem.com Furthermore, the scaffold has been incorporated into molecules targeting TAK1 kinase, a protein implicated in multiple myeloma, although it was not found to be the optimal substituent in initial studies. rsc.org The related 2-azabicyclo[2.2.1]heptane framework has also demonstrated potential antiviral properties.
Future research will likely delve into:
Kinase Inhibition: Systematically exploring the substitution pattern on the bicyclic core to optimize interactions with various kinase active sites, moving beyond initial studies on TAK1. rsc.org
Neurotransmitter Receptors: Expanding the range of constrained neurotransmitter analogues to target other receptors beyond GABA, such as those for dopamine, serotonin, and glutamate.
Antiviral and Antiproliferative Agents: Building on findings from related azabicyclic compounds to design novel derivatives with potential applications in virology and oncology. mdpi.com
Integration of the 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold into Materials Science or Supramolecular Chemistry
While primarily explored in medicinal chemistry, the unique structural and chemical properties of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold present opportunities in materials science and supramolecular chemistry. msesupplies.com Its rigid, three-dimensional shape can be exploited to create highly ordered molecular assemblies.
One notable application is the synthesis of modified monomers for inclusion in locked nucleic acids (LNAs). nih.gov For instance, a 2-oxa-5-azabicyclo[2.2.1]heptane nucleoside has been functionalized with pyrene (B120774) and incorporated into oligonucleotides. nih.gov These LNA complexes can be used for genotyping, demonstrating the scaffold's utility in creating advanced biomaterials for diagnostic applications. nih.gov Drawing inspiration from related bicyclic systems like bicyclo[3.3.1]nonanes, there is potential to use this scaffold to construct molecular tweezers, ion receptors, or components of metallocycles for applications in molecular recognition. rsc.org
Emerging directions include:
Advanced Biomaterials: Designing functionalized monomers for incorporation into polymers and oligomers, such as LNAs or peptides, to create materials with specific recognition or catalytic properties. nih.govnih.gov
Molecular Scaffolding: Using the bicyclic core as a rigid building block for constructing complex, three-dimensional supramolecular architectures.
Sensor Development: Attaching chromophores or fluorophores to the scaffold to develop chemosensors for detecting specific ions or small molecules.
High-Throughput Screening Library Development based on the Bicyclic Motif
The development of high-throughput screening (HTS) libraries is essential for modern drug discovery. The 2-oxa-5-azabicyclo[2.2.1]heptane motif is an ideal candidate for inclusion in such libraries due to its drug-like properties and synthetic tractability. A key trend in library design is the focus on molecules with a high fraction of sp³-hybridized carbon centers (Fsp³), as this is associated with greater clinical success. nih.govrsc.org
DNA-encoded library technology (DELT) is a powerful screening method that allows for the rapid testing of massive numbers of compounds. nih.gov Research has demonstrated the successful synthesis of related sp³-rich bicyclic scaffolds on DNA tags, paving the way for the creation of extensive libraries based on the 2-oxa-5-azabicyclo[2.2.1]heptane core. nih.govrsc.org These libraries can be screened against a multitude of biological targets to identify novel hit compounds efficiently. The goal is to create libraries with high scaffold diversity, moving beyond flat, aromatic structures to explore more complex and three-dimensional chemical space. u-strasbg.fr
Future work in this area will focus on:
DELT Compatibility: Optimizing on-DNA synthetic routes to build large and diverse libraries of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives. nih.govrsc.org
Scaffold Diversity: Combining the bicyclic motif with a wide range of building blocks to maximize the chemical space covered by the screening library. u-strasbg.fr
Fragment-Based Screening: Developing libraries of smaller fragments containing the bicyclic core for use in fragment-based drug discovery (FBDD) campaigns.
Advanced Computational Approaches for Rational Design of Bioactive Derivatives
Computational chemistry plays an increasingly vital role in guiding the design of new therapeutic agents. For the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, computational methods can predict how different derivatives will interact with biological targets, thus prioritizing the most promising candidates for synthesis and testing.
Techniques such as molecular docking are used to screen virtual libraries of derivatives against protein targets like kinases or receptors. Density Functional Theory (DFT) calculations can help model reaction mechanisms to predict the outcomes of synthetic steps. Furthermore, platforms like LLAMA (Lead-Likeness and Molecular Analysis) can be used to assess the drug-like properties of newly designed compounds based on parameters like Lipinski's rule of five. researchgate.net These computational tools were used to model the interaction of constrained GABA analogues with the GABA-B receptor, providing insights into their binding modes. researchgate.net
Future computational efforts will likely involve:
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-receptor complex over time to gain a deeper understanding of binding affinity and stability.
Free Energy Perturbation (FEP): Employing more rigorous methods to accurately predict the binding affinities of a series of analogues, allowing for more precise optimization of lead compounds.
Machine Learning and AI: Utilizing artificial intelligence to analyze large datasets from HTS and computational studies to identify complex structure-activity relationships (SAR) and design novel compounds with desired properties.
Q & A
Q. What are the key considerations for synthesizing 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane with high enantiomeric purity?
Methodological Answer: Synthesis of this bicyclic compound requires precise control over stereochemistry and reaction conditions. A widely cited approach involves derivatizing trans-4-hydroxy-L-proline, as described in Portoghese’s method (modified by Zhang et al.), which includes:
- Benzoylation under alkaline conditions (NaOH, benzoyl chloride) to protect the amine .
- Methylation using diazomethane (CH₂N₂) to introduce the methyl group at the bridgehead position .
- Reduction with LiBH₄ to achieve stereochemical control during ring closure .
- Hydrogenolysis (10% Pd/C, H₂) for final deprotection and hydrochloride salt formation .
Key parameters include low-temperature steps (e.g., 0°C for LiBH₄ reduction) to minimize racemization and ensure >90% yield .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration, as misassignments (e.g., endo vs. exo isomers) have been reported in earlier studies. For example, corrected stereochemistry was confirmed via X-ray data in a recent thesis .
- NMR Spectroscopy : Use 2D techniques (COSY, NOESY) to assign bridgehead protons and verify ring strain effects. The bicyclic structure induces distinct shifts for axial vs. equatorial protons .
- Chiral HPLC : Validate enantiomeric purity using chiral stationary phases (e.g., cellulose-based columns) .
Advanced Research Questions
Q. What are the mechanistic insights into the ring-opening reactions of this compound under different catalytic conditions?
Methodological Answer: The oxa-aza bicyclic system undergoes ring-opening via nucleophilic attack or radical pathways:
- Acid-Catalyzed Hydrolysis : Protonation of the oxygen atom weakens the C–O bond, enabling nucleophilic attack by water. This is critical for generating bioactive metabolites .
- Radical Pathways : Swingle et al. demonstrated chlorination of analogous 7-azabicycloheptanes using SO₂Cl₂ and benzoyl peroxide, suggesting radical intermediates at bridgehead positions .
- Cycloaddition Reactions : The strained bicyclic framework participates in [3+2] cycloadditions to form heterocyclic derivatives, as shown in 3-azabicyclo[3.2.0]heptane syntheses .
Q. How does the stereochemical configuration of this compound influence its pharmacological activity?
Methodological Answer:
- Target Binding : The (1S,4S) configuration enhances affinity for nicotinic acetylcholine receptors (nAChRs), as seen in epibatidine analogs. Misassigned stereochemistry (e.g., exo vs. endo) in early studies led to contradictory activity data .
- Metabolic Stability : endo-Isomers exhibit slower hepatic clearance due to steric shielding of the nitrogen atom from cytochrome P450 enzymes .
- Case Study : A derivative, (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, showed IC₅₀ values 10× lower than cisplatin in anticancer assays, attributed to precise spatial alignment with target proteins .
Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Re-evaluate Stereochemistry : Misassigned configurations (e.g., exo vs. endo) are a common source of discrepancies. Use X-ray crystallography to confirm structures before activity assays .
- Standardize Assay Conditions : Variations in cell lines (e.g., HepG2 vs. MCF-7) and incubation times can skew results. For example, cytotoxicity assays for 2,5-diazabicycloheptane derivatives showed divergent IC₅₀ values (±20%) across labs due to protocol differences .
- Control Synthetic Byproducts : Trace impurities from incomplete hydrogenolysis (e.g., residual benzoyl groups) may falsely elevate activity. Monitor via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
